Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate
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Overview
Description
Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate is an organic compound with a complex structure It is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate typically involves multi-step organic reactions. One common method involves the esterification of 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate
- Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
Uniqueness
Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
5472-19-5 |
---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate |
InChI |
InChI=1S/C17H20O4/c1-20-16(18)10-9-13-8-7-12-5-3-4-6-14(12)15(13)11-17(19)21-2/h3-6H,7-11H2,1-2H3 |
InChI Key |
USLNFKHXSQLCRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C2=CC=CC=C2CC1)CC(=O)OC |
Origin of Product |
United States |
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